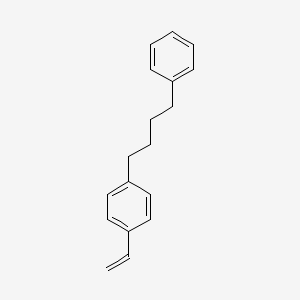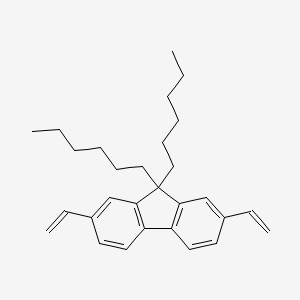
9,9-Dihexyl-2,7-divinylfluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Dihexyl-2,7-divinylfluorene is an organic compound belonging to the fluorene family. It is characterized by the presence of two hexyl groups attached to the 9th position of the fluorene core and two vinyl groups at the 2nd and 7th positions. This compound is known for its applications in organic electronics, particularly in the development of polymeric light-emitting diodes (PLEDs) and organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties and high charge-carrier mobility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dihexyl-2,7-divinylfluorene typically involves a multi-step process starting from fluorene. The first step is the alkylation of fluorene to introduce the hexyl groups at the 9th position. This is followed by bromination at the 2nd and 7th positions to form 9,9-Dihexyl-2,7-dibromofluorene. The final step involves a Heck coupling reaction to introduce the vinyl groups at the 2nd and 7th positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .
化学反応の分析
Types of Reactions
9,9-Dihexyl-2,7-divinylfluorene undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl groups can be reduced to form ethyl groups.
Substitution: The bromine atoms in the intermediate 9,9-Dihexyl-2,7-dibromofluorene can be substituted with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common nucleophiles include organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi)
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted fluorene derivatives.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used
科学的研究の応用
9,9-Dihexyl-2,7-divinylfluorene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the production of PLEDs and OLEDs due to its excellent electroluminescent properties and high charge-carrier mobility
作用機序
The mechanism of action of 9,9-Dihexyl-2,7-divinylfluorene in electronic applications involves the efficient transport of charge carriers (electrons and holes) through the conjugated polymer matrix. The presence of hexyl groups enhances the solubility and processability of the compound, while the vinyl groups contribute to the conjugation and electronic properties. The compound interacts with other components in the device to facilitate the emission of light when an electric field is applied .
類似化合物との比較
Similar Compounds
9,9-Dioctyl-2,7-divinylfluorene: Similar structure with octyl groups instead of hexyl groups.
9,9-Dihexyl-2,7-dibromofluorene: Intermediate compound with bromine atoms instead of vinyl groups.
9,9-Dioctyl-2,7-dibromofluorene: Similar structure with octyl groups and bromine atoms
Uniqueness
9,9-Dihexyl-2,7-divinylfluorene is unique due to its combination of hexyl and vinyl groups, which provide a balance of solubility, processability, and electronic properties. This makes it particularly suitable for use in PLEDs and OLEDs, where efficient charge transport and light emission are crucial .
特性
CAS番号 |
203927-95-1 |
|---|---|
分子式 |
C29H38 |
分子量 |
386.6 g/mol |
IUPAC名 |
2,7-bis(ethenyl)-9,9-dihexylfluorene |
InChI |
InChI=1S/C29H38/c1-5-9-11-13-19-29(20-14-12-10-6-2)27-21-23(7-3)15-17-25(27)26-18-16-24(8-4)22-28(26)29/h7-8,15-18,21-22H,3-6,9-14,19-20H2,1-2H3 |
InChIキー |
FNXQGHXCHQBMRN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)C=C)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide](/img/structure/B14256526.png)
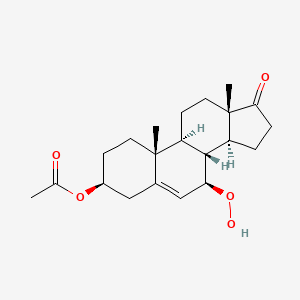
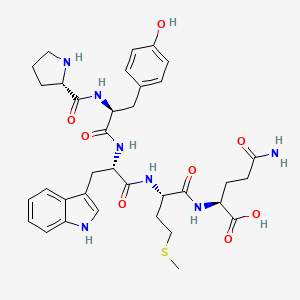
![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)
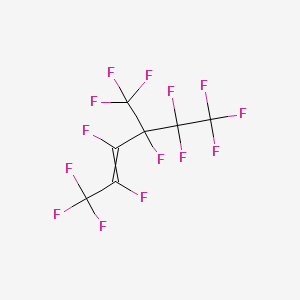
![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)
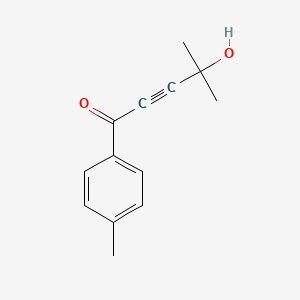
![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
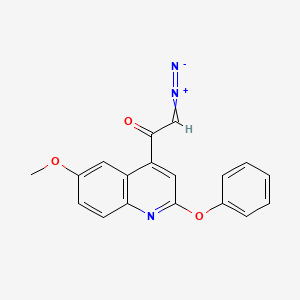
![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)
![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)
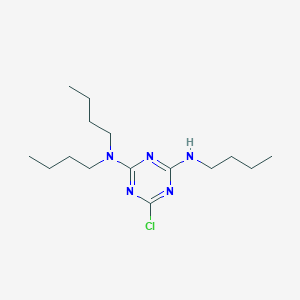
![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)
